6-Chloro-3-indoxyl-beta-D-mannopyranoside

Description

Significance of Indoxyl Glycosides in Enzymology and Molecular Biology Research

Indoxyl glycosides represent a crucial class of chromogenic substrates that are valuable and versatile tools for monitoring the activity of glycosidases—enzymes that hydrolyze glycosidic bonds. The fundamental principle behind their use involves the enzymatic cleavage of the glycosidic bond, which releases a colorless indoxyl intermediate. This intermediate then undergoes rapid oxidation, often by atmospheric oxygen, and dimerizes to form a brightly colored, insoluble indigo (B80030) dye at the site of enzymatic activity.

This reaction provides a straightforward and sensitive method for detecting and localizing glycosidase activity in a variety of research applications. It facilitates rapid screening of enzymes in vivo without the need for complex isolation or purification procedures. Common applications include histochemistry for localizing enzymes in tissues, bacteriology for identifying microbial colonies on agar (B569324) plates, and molecular biology, most notably in blue-white screening to identify recombinant DNA in cloning experiments.

Historical Context of Chromogenic Substrate Development for Glycosidases

The development of chromogenic substrates for glycosidases has a rich history rooted in the study of natural pigments and enzyme mechanics. A pivotal moment in this history was the first synthesis of an indoxyl-glycoside, indoxyl β-D-glucopyranoside, also known as Plant Indican (B1671873), by A. Robertson in 1927. google.com This early work laid the foundation for designing synthetic substrates for enzyme detection. Over the following decades, researchers expanded on this concept, developing a wide array of substrates for different enzymes by modifying both the sugar moiety and the indoxyl core. Various chromogens beyond indoxyl derivatives, such as nitrophenols, umbelliferones, and fluorescein, were also used to construct substrates for glycosidases. The primary goal has been to create substrates with enhanced sensitivity, specificity, and stability, leading to the diverse palette of chromogenic and fluorogenic tools available to researchers today.

Overview of 6-Chloro-3-indoxyl-beta-D-mannopyranoside as a Research Tool

This compound is a specialized chromogenic substrate designed for the detection of β-mannosidase activity. β-mannosidase is a lysosomal enzyme that plays a critical role in the degradation pathway of N-linked oligosaccharides in mammals. nih.govwikipedia.org Genetic mutations leading to a deficiency in this enzyme cause the lysosomal storage disease known as β-mannosidosis. nih.govwikipedia.org

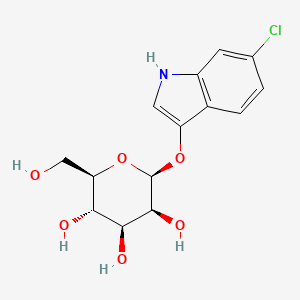

Structurally, the compound consists of a mannose sugar molecule linked via a β-glycosidic bond to a 6-chloro-indoxyl group. The specificity of the substrate is conferred by the mannose residue, which is recognized by the active site of β-mannosidase. When the enzyme cleaves the glycosidic bond, it releases the 6-chloro-indoxyl core. This molecule then dimerizes and oxidizes to form an insoluble, salmon-colored precipitate. This distinct color provides a clear visual indicator of β-mannosidase activity, making the substrate an invaluable tool for researchers studying the enzyme's function, diagnosing β-mannosidosis from biological samples, and screening for potential therapeutic agents.

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Compound Name | This compound |

| Target Enzyme | β-Mannosidase |

| Action | Chromogenic Substrate |

| Result of Cleavage | Salmon-colored precipitate |

| Application | Detection of β-mannosidase activity |

Table 2: Comparison of Common 6-Chloro-3-indoxyl Glycoside Substrates

| Substrate | Target Enzyme | Precipitate Color |

|---|---|---|

| 6-Chloro-3-indoxyl-beta-D-galactopyranoside (Salmon-Gal) | β-Galactosidase | Salmon/Pink biotium.cominalcopharm.com |

| 6-Chloro-3-indoxyl-beta-D-glucopyranoside (Salmon-Glucoside) | β-Glucosidase | Red biosynth.com |

| 6-Chloro-3-indoxyl-beta-D-glucuronic acid (Salmon-Gluc) | β-Glucuronidase | Salmon biosynth.com |

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5S,6R)-2-[(6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO6/c15-6-1-2-7-8(3-6)16-4-9(7)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11-,12+,13+,14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWBAXBVBGNSPW-PEBLQZBPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Cl)NC=C2O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Derivatization of Indoxyl Glycosides

Strategies for Glycosylation of Indoxyl Derivatives

The formation of the glycosidic linkage to the hydroxyl group of the indoxyl aglycone is the cornerstone of the synthesis. However, this transformation is far from trivial, necessitating the development of specialized methodologies.

The synthesis of indoxyl glycosides is fraught with difficulties primarily due to the chemical nature of the indoxyl moiety. nih.gov Key challenges include:

Low Nucleophilicity: The hydroxyl group of the indoxyl enol form exhibits low nucleophilicity, which hinders the efficient formation of the glycosidic bond. nih.gov

Keto-Enol Tautomerism: Indoxyl exists in a keto-enol equilibrium. The enol form is necessary for glycosylation, but the equilibrium can be sensitive to reaction conditions. nih.gov

Side Reactions: The indoxyl structure is prone to various side reactions that significantly decrease the yield of the desired glycoside. nih.govnih.gov The reactive 2-position of the indole (B1671886) ring is particularly susceptible to undesired reactions. nih.gov

Instability under Acidic Conditions: Standard glycosylation methods that utilize acidic conditions are often unsuitable for indoxyl glycosides, as the enol glycoside linkage can be readily cleaved, releasing the aglycone in its keto form. nih.gov

Early synthetic attempts using basic conditions to generate the more nucleophilic enolate from the indoxyl keto form often resulted in low yields and the formation of numerous byproducts, including indigogenic compounds. nih.gov

A significant advancement in indoxyl glycoside synthesis involves the use of indoxylic acid esters as key intermediates. nih.govnih.gov This strategy effectively circumvents many of the challenges associated with direct glycosylation of indoxyl. The core of this approach is to temporarily block the reactive 2-position of the indoxyl ring with a carboxyl group, which is later removed. nih.gov

The advantages of this methodology are manifold:

Blocking the Reactive 2-Position: By introducing an ester group at the 2-position, yield-decreasing side reactions are suppressed. nih.gov

Improved Yields: This approach has led to significantly higher yields compared to previous methods. nih.gov

Scalability: The synthetic pathways to prepare substituted indoxylic acid esters are scalable, allowing for multi-gram syntheses. nih.gov

A particularly effective variation employs indoxylic acid allyl esters. The allyl group can be selectively cleaved under mild conditions using a palladium catalyst, which is crucial for substrates containing other sensitive functional groups. nih.gov The synthesis of the acceptor typically begins with a substituted aniline (B41778) derivative, which undergoes a series of transformations including acetylation, oxidation, deacetylation, formation of an isatoic anhydride, N-alkylation, and finally a Dieckmann condensation to form the indoxylic acid allyl ester. nih.gov

The stereoselective synthesis of β-mannopyranosides is one of the most significant challenges in carbohydrate chemistry. umich.edu This difficulty arises from the axial orientation of the substituent at the C-2 position of the mannose donor, which disfavors the desired SN2-like attack and can lead to the formation of the undesired α-anomer. nih.gov

Several strategies have been developed to achieve the elusive β-mannosidic linkage:

Anomeric O-Alkylation: This method involves the O-alkylation of a mannose-derived lactol. The use of cesium carbonate (Cs₂CO₃) has been shown to mediate the stereoselective formation of β-mannopyranosides. nih.gov The stereoselectivity is believed to be controlled by a combination of the kinetic anomeric effect and chelation of the cesium ion with oxygen atoms on the sugar ring, which preferentially favors the formation of the equatorial anomeric alkoxide, leading to the β-product. umich.edunih.gov

Intramolecular Aglycon Delivery: This approach ensures the formation of the β-anomer in high yield and with complete stereoselectivity. researchgate.net

Protecting Group Influence: The choice of protecting groups on the mannose donor can significantly influence the stereochemical outcome. For instance, a 4,6-O-benzylidene acetal (B89532) is known to favor the formation of β-mannosides by locking the pyranose ring in a conformation that promotes β-attack. nih.gov

While these methods have been established for general β-mannosylation, their application to the synthesis of 6-chloro-3-indoxyl-beta-D-mannopyranoside would require careful adaptation, coupling the β-mannosyl donor with the appropriate 6-chloroindoxyl acceptor.

Synthesis of Halogenated Indole Intermediates

The "6-chloro" portion of the target molecule necessitates the synthesis of a 6-chloro-substituted indole precursor. The synthesis of halogenated indoles can be achieved through various established methods in organic chemistry. organic-chemistry.org A common and historically significant route is the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. nih.govyoutube.comyoutube.com

For the synthesis of a 6-chloroindole (B17816) intermediate, one could envision starting with (4-chlorophenyl)hydrazine and a suitable carbonyl compound that would ultimately lead to the desired indoxyl structure after cyclization and subsequent modifications. Other methods for indole synthesis include the Larock indole synthesis, which utilizes palladium catalysis. youtube.com Direct halogenation of the indole ring is also a viable strategy, though it may present challenges with regioselectivity. mdpi.com

Purification and Spectroscopic Characterization Methods in Synthetic Research

The purification and rigorous characterization of synthetic this compound are critical to ensure its suitability for enzymatic assays. The inherent instability of the indoxyl aglycone and the potential for anomeric mixtures necessitate robust purification and analytical techniques.

Purification: Following the synthesis of this compound, purification is typically achieved using column chromatography on silica (B1680970) gel. jove.com A gradient elution system, often starting with a non-polar solvent system (e.g., petroleum ether and ethyl acetate) and gradually increasing in polarity, is employed to separate the desired product from starting materials, byproducts, and any anomeric impurities. jove.com The progress of the purification can be monitored by thin-layer chromatography (TLC). jove.com

Spectroscopic Characterization: The structural confirmation of this compound relies on a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure and stereochemistry of the glycoside. Key diagnostic signals in the ¹H NMR spectrum would include the anomeric proton (H-1 of the mannose unit), whose chemical shift and coupling constant (J-value) are indicative of the β-configuration. For β-mannosides, the anomeric proton typically appears as a small-splitting doublet or a singlet. The presence of the 6-chloro-3-indoxyl moiety would be confirmed by signals in the aromatic region.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the target compound.

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the hydroxyl (-OH) groups of the mannose residue, the N-H bond of the indole ring, and C-Cl stretching vibrations.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Features |

| ¹H NMR | Anomeric proton (H-1) signal with a small coupling constant, characteristic aromatic protons for the 6-chloroindole ring. |

| ¹³C NMR | Anomeric carbon (C-1) signal in the characteristic region for β-mannosides, signals for the chlorinated indole ring. |

| HRMS | Accurate mass measurement corresponding to the molecular formula C₁₄H₁₆ClNO₆. |

| IR (cm⁻¹) | Broad O-H stretch (~3400), N-H stretch (~3300), C-O stretch (~1050), C-Cl stretch (~750). |

Research into Scalable Synthetic Pathways

The development of scalable synthetic routes for this compound is essential for its broader application in high-throughput screening and diagnostics. A key challenge in scaling up the synthesis of indoxyl glycosides is the often low reactivity of the indoxyl hydroxyl function and the potential for side reactions. nih.gov

A promising approach for scalable synthesis involves the use of indoxylic acid esters as key intermediates. nih.gov This method circumvents the direct glycosylation of the sensitive indoxyl moiety. The synthesis can be designed in a modular fashion, allowing for the preparation of various substituted indoxyl glycosides. researchgate.net The key steps in such a scalable pathway would include:

Preparation of a stable 6-chloro-indoxyl precursor: This could involve the synthesis of a 6-chloro-indoxylic acid ester, which is more stable and reactive than 6-chloro-indoxyl itself.

Phase-transfer catalyzed glycosylation: The precursor is then glycosylated with a peracetylated mannosyl halide under phase-transfer conditions, which are known for their efficiency and scalability. nih.gov

Ester cleavage and decarboxylation: The ester group is subsequently cleaved, followed by a mild decarboxylation to yield the peracetylated this compound. nih.gov

Deprotection: The final step involves the deprotection of the acetyl groups from the mannose residue, typically under Zemplén conditions (catalytic sodium methoxide (B1231860) in methanol), to afford the final product. nih.gov

This pathway offers the advantages of using readily available starting materials, high yields in each step, and straightforward workup procedures, making it amenable to multi-gram scale synthesis. researchgate.net

Development of Analogues and Modified Indoxyl Glycosides for Research Applications

The modular nature of indoxyl glycoside synthesis allows for the development of a wide range of analogues and modified derivatives of this compound for various research applications. These modifications can be introduced on either the indoxyl ring or the sugar moiety.

Modifications to the Indoxyl Ring: The substitution pattern on the indole ring can be varied to fine-tune the properties of the resulting chromogen. For instance, introducing different halogen atoms (e.g., bromine) or other functional groups at various positions can alter the color and solubility of the final indigo (B80030) dye formed upon enzymatic cleavage. This allows for the development of a palette of chromogenic substrates for multiplexed assays.

Modifications to the Mannose Moiety: The mannose unit can be chemically modified to investigate enzyme-substrate interactions or to develop inhibitors. For example, deoxygenated or fluorinated mannose derivatives could be incorporated to probe the importance of specific hydroxyl groups for enzyme recognition and catalysis.

Attachment of Functional Groups: Analogues can be synthesized with functional groups that allow for conjugation to other molecules, such as biotin (B1667282) or fluorescent tags. This would enable the development of probes for affinity chromatography, enzyme localization studies, or fluorescence-based enzyme assays.

The synthesis of these analogues would generally follow similar synthetic strategies as outlined for the parent compound, with the appropriate modifications made to the starting materials. The development of such a diverse library of this compound analogues would provide valuable tools for studying the activity and function of β-mannosidases in various biological contexts.

Enzymatic Hydrolysis and Chromogenic Mechanisms

Enzymatic Cleavage of 6-Chloro-3-indoxyl-beta-D-mannopyranoside: Biochemical Mechanism

The cleavage of this compound is a hydrolytic reaction catalyzed by specific glycosidases. This reaction is fundamental to the detection and localization of enzyme activity in various biological assays.

Glycosidases, also known as glycoside hydrolases, are a widespread group of enzymes that catalyze the hydrolysis of glycosidic bonds, which link a carbohydrate to another group. nih.govnih.gov In the context of this compound, the specific enzyme responsible for its hydrolysis is α-mannosidase. immunomart.com This enzyme recognizes and binds to the β-D-mannopyranoside portion of the substrate molecule.

The catalytic mechanism of glycosidases generally involves acid-base catalysis, where amino acid residues in the enzyme's active site donate and accept protons to facilitate the cleavage of the glycosidic bond. researchgate.net This enzymatic action breaks the bond between the 6-chloro-3-indoxyl group and the mannose sugar, releasing the colorless 6-chloro-3-indoxyl molecule. nih.govnih.govbiosynth.com The specificity of the glycosidase for its substrate is crucial for the accuracy of assays using indoxyl glycosides. nih.gov For instance, β-galactosidase specifically cleaves indoxyl-β-D-galactopyranosides, while β-glucosidases act on indoxyl-β-D-glucosides. biosynth.comdiscofinechem.com

Indoxyl glycosides are valuable tools for monitoring glycosidase activities in various fields, including biochemistry, histochemistry, bacteriology, and molecular biology. nih.gov The enzymatic release of indoxyl allows for rapid and straightforward screening without the need for enzyme isolation or purification. nih.gov

Following the enzymatic hydrolysis of the glycosidic linkage, the unstable intermediate 6-chloro-3-indoxyl is released. nih.govacademicjournals.orgresearchgate.netresearchgate.net This nearly colorless compound is then rapidly oxidized, typically by atmospheric oxygen, in a dimerization reaction. nih.govnih.govacademicjournals.org This oxidation process results in the formation of an insoluble, colored indigoid dye. nih.govnih.gov In the case of this compound, the resulting precipitate is typically a salmon color. immunomart.com

The substitution pattern on the indoxyl ring significantly influences the color and properties of the final indigo (B80030) dye. nih.gov For example, 5-bromo-4-chloro-indoxyl derivatives produce a greenish-blue precipitate, 5-bromo derivatives yield a blue color, and 5-bromo-6-chloro substitution results in a magenta dye. nih.gov These halogenated indigos are often preferred in histochemical applications because they form small, non-granular particles that exhibit minimal diffusion from the site of hydrolysis. nih.govnih.gov

A commonly used catalytic system is an equimolar mixture of potassium ferricyanide (B76249) (K₃Fe(CN)₆) and potassium ferrocyanide (K₄Fe(CN)₆). nih.gov This mixture facilitates the rapid oxidation of the diffusible indoxyl to the insoluble indigoid dye. nih.gov However, the concentration of this catalyst must be carefully optimized, as it can inhibit some enzymes and promote the formation of soluble yellow byproducts from the indoxyl. nih.gov

The pH of the reaction environment can also play a crucial role. For instance, in the enzymatic hydrolysis of indican (B1671873) (indoxyl-β-D-glucoside) to produce indigo, the hydrolysis is carried out at an acidic pH to generate indoxyl while suppressing its immediate oxidation. researchgate.net The subsequent exposure to an alkaline environment, such as ammonia (B1221849) vapor, then triggers the rapid formation of the indigo dye. researchgate.net

The kinetics of the enzymatic hydrolysis itself follow Michaelis-Menten principles and can be subject to inhibition by products, such as glucose in the case of β-glucosidase activity. researchgate.net

Spectroscopic and Colorimetric Analysis of Enzymatic Reactions

The formation of the colored indigoid dye provides a direct visual and quantifiable measure of enzyme activity. nih.gov This chromogenic signal can be detected and measured using spectroscopic and colorimetric techniques.

In qualitative applications, such as blue-white screening in molecular cloning, the presence of enzyme activity is indicated by the appearance of colored bacterial colonies on an agar (B569324) plate containing the indoxyl glycoside substrate. nih.gov In quantitative assays, the concentration of the colored product can be determined spectrophotometrically by measuring its absorbance at a specific wavelength.

The choice of the indoxyl substrate and its specific halogen substitution pattern allows for the generation of different colored precipitates, which can be useful in multiplex assays where multiple enzyme activities are being monitored simultaneously. nih.govnih.gov

Distinction of Chromogenic Signals from Various Indoxyl Glycosides

The ability to distinguish between the signals generated by different indoxyl glycosides is critical for the simultaneous detection of multiple enzymes. This distinction is primarily achieved through the different colors of the resulting indigoid dyes, which are determined by the halogen substituents on the indoxyl moiety. nih.gov

For example, 6-Chloro-3-indoxyl-beta-D-galactopyranoside, also known as Salmon-Gal, produces a salmon or rose-colored precipitate upon hydrolysis by β-galactosidase. biosynth.com This is in contrast to the widely used 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal), which generates a blue color. inalcopharm.com

This color difference allows for the simultaneous detection of different enzymes in the same medium. For instance, Salmon-Gal can be used in conjunction with 5-bromo-4-chloro-3-indolyl-beta-D-glucoside (X-Glc) for the simultaneous detection of β-galactosidase (Lac) and β-glucuronidase (GUS) activities, respectively. biosynth.com The resulting colonies would appear salmon-colored for Lac activity and blue for GUS activity.

The physical properties of the dye particles, such as their size and tendency to diffuse, are also influenced by the indoxyl substitution and are important considerations for achieving clear and localized signals in histochemical staining. nih.gov

Interactive Data Tables

Table 1: Properties of Various Indoxyl Glycosides

| Indoxyl Glycoside | Enzyme Substrate For | Resulting Dye Color |

| This compound | α-Mannosidase | Salmon |

| 6-Chloro-3-indoxyl-beta-D-galactopyranoside (Salmon-Gal) | β-Galactosidase | Salmon/Rose |

| 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) | β-Galactosidase | Blue/Greenish-Blue |

| 5-Bromo-3-indolyl-β-D-galactopyranoside (Blue-Gal) | β-Galactosidase | Blue |

| 5-Bromo-6-chloro-3-indolyl-β-D-galactopyranoside (Magenta-Gal) | β-Galactosidase | Magenta |

| 6-Chloro-3-indolyl-β-D-glucopyranoside (Salmon-Glu) | β-Glucosidase | Red |

| 5-Bromo-4-chloro-3-indolyl-β-D-glucoside (X-Glc) | β-Glucuronidase | Blue |

Compound List

Substrate Specificity and Enzyme Kinetics in Research Applications

Specificity Profile of 6-Chloro-3-indoxyl-beta-D-mannopyranoside Towards Glycosidases

The utility of a chromogenic substrate is defined by its specificity towards a particular enzyme or enzyme family. This compound is designed to be a specific substrate for certain glycosidases, allowing for targeted detection and analysis.

Interaction with Beta-Mannosidases

This compound is structured to be a specific substrate for β-mannosidases. The enzyme recognizes and binds to the β-D-mannopyranoside moiety of the molecule. Following this binding, the enzyme catalyzes the hydrolysis of the glycosidic bond that links the mannose sugar to the 6-chloro-3-indoxyl group. This enzymatic cleavage releases the 6-chloro-3-indoxyl molecule. In the presence of oxygen, the released indoxyl derivative undergoes oxidative dimerization to form an insoluble, salmon-pink colored precipitate. The formation of this distinctively colored product provides a visual confirmation of β-mannosidase activity. The synergistic action of multiple enzymes is often required for the complete breakdown of complex polysaccharides like mannan, with β-mannosidase playing a crucial role in hydrolyzing the resulting manno-oligosaccharides. nih.gov

Comparative Analysis with Other Glycosidase Substrates (e.g., p-nitrophenyl glycosides, X-Gal)

In the field of enzyme detection, various substrates are employed, each with distinct properties. A comparative analysis highlights the specific advantages of this compound.

p-Nitrophenyl (pNP) Glycosides : These substrates, such as p-nitrophenyl-β-D-mannopyranoside, are widely used for quantitative enzyme assays. Enzymatic hydrolysis releases p-nitrophenol, a soluble yellow chromogen that can be measured spectrophotometrically. Unlike the insoluble precipitate formed from indoxyl substrates, the product of pNP-glycoside hydrolysis remains in solution, which is ideal for continuous monitoring of reaction rates in a cuvette.

X-Gal (5-bromo-4-chloro-3-indoxyl-β-D-galactopyranoside) : X-Gal is another indoxyl-based substrate, analogous in function to this compound. mdpi.com It is a substrate for β-galactosidase and upon cleavage, produces a vibrant blue precipitate. mdpi.com The key difference lies in the sugar moiety and the resulting enzyme specificity. The halogenation pattern on the indoxyl group also influences the color of the final product; 6-chloro-3-indoxyl yields a salmon color, while the 5-bromo-4-chloro-3-indoxyl of X-Gal produces a blue color. mdpi.combiosynth.com This color variation allows for multiplex assays where different enzymes can be detected simultaneously on the same medium. biosynth.com

| Substrate | Target Enzyme | Product Color | Product Solubility | Primary Application |

|---|---|---|---|---|

| This compound | β-Mannosidase | Salmon-pink | Insoluble | Histochemical staining, Colony screening |

| p-Nitrophenyl-β-D-mannopyranoside | β-Mannosidase | Yellow | Soluble | Quantitative spectrophotometric assays |

| X-Gal | β-Galactosidase | Blue | Insoluble | Molecular cloning, Colony screening |

Research on Modulating Substrate Specificity for Targeted Enzyme Detection

Altering the specificity of an enzyme-substrate interaction is a key goal in biotechnology for developing highly targeted diagnostic and research tools. Research in this area generally follows two main approaches: modifying the enzyme or modifying the substrate.

Enzyme engineering techniques, such as site-directed mutagenesis and directed evolution, can be used to alter the amino acid sequence of an enzyme's active site. nih.govmdpi.com This can change the enzyme's affinity for different substrates, effectively tailoring its specificity. nih.govmdpi.com For example, mutations in the active site of a glycosidase could be introduced to enhance its activity towards this compound or to make it recognize a different sugar moiety altogether. nih.gov Another innovative approach involves the use of synthetic binding proteins, or monobodies, that can bind to an enzyme and sterically hinder the access of larger substrates to the active site, thereby altering its substrate specificity without modifying the enzyme itself. nih.gov

Substrate modification involves synthesizing analogues of this compound with different chemical groups. By changing the halogenation pattern on the indoxyl ring or altering the sugar component, new substrates can be created to detect different enzymes or to produce different colored precipitates, expanding the toolkit for multiplex enzyme detection. mdpi.com

Kinetic Studies of Enzymatic Hydrolysis

Kinetic studies are fundamental to understanding the efficiency and behavior of an enzyme. By measuring the rate of hydrolysis of this compound, researchers can determine key enzymatic parameters.

Determination of Enzyme Reaction Rates and Turnover

The rate of an enzymatic reaction is typically analyzed using the Michaelis-Menten model. The initial rate of hydrolysis is measured at various concentrations of the substrate, this compound. The rate of the reaction is determined by monitoring the formation of the salmon-colored product over time. nih.gov

From this data, two important kinetic parameters can be determined:

Vmax (Maximum Velocity) : This represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

Km (Michaelis Constant) : This is the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme; a lower Km indicates a higher affinity.

The turnover number, or kcat, can be calculated from Vmax if the enzyme concentration is known. kcat represents the number of substrate molecules converted to product per enzyme molecule per unit of time, providing a measure of the enzyme's catalytic efficiency.

| Substrate Concentration (mM) | Initial Reaction Rate (µmol/min) |

|---|---|

| 0.1 | 2.5 |

| 0.2 | 4.5 |

| 0.5 | 8.0 |

| 1.0 | 11.5 |

| 2.0 | 15.0 |

| 5.0 | 18.0 |

Influence of Environmental Factors on Enzymatic Activity (e.g., pH, Temperature)

The catalytic activity of enzymes is highly sensitive to environmental conditions such as pH and temperature. libretexts.org

pH : Each enzyme has an optimal pH at which its activity is maximal. Deviations from this optimum can lead to a rapid decrease in activity. Extreme pH values can cause irreversible denaturation of the enzyme by altering the ionization states of amino acid residues in the active site, thereby disrupting the enzyme's three-dimensional structure. nih.gov For most β-mannosidases, the optimal pH is typically in the acidic to neutral range.

Temperature : Enzyme activity generally increases with temperature up to an optimal point. libretexts.org This is due to the increased kinetic energy of both the enzyme and substrate molecules, leading to more frequent collisions. However, beyond the optimal temperature, the enzyme's structure begins to break down, or denature, leading to a sharp decline in activity. libretexts.org The optimal temperature for enzymatic hydrolysis can vary widely depending on the source of the enzyme. nih.gov

| pH | Relative Activity (%) | Temperature (°C) | Relative Activity (%) |

|---|---|---|---|

| 3.0 | 15 | 20 | 30 |

| 4.0 | 55 | 30 | 65 |

| 5.0 | 95 | 40 | 98 |

| 6.0 | 100 | 50 | 100 |

| 7.0 | 80 | 60 | 70 |

| 8.0 | 40 | 70 | 25 |

Mechanistic Insights into Enzyme-Substrate Interactions

The enzymatic hydrolysis of this compound by β-mannosidase provides a valuable system for probing the intricate molecular events that govern enzyme catalysis. Understanding the conformational changes of the substrate upon binding to the enzyme's active site and the nature of the transition state are pivotal for a comprehensive grasp of the catalytic mechanism. While direct crystallographic or detailed computational studies specifically on the this compound complex with β-mannosidase are not extensively available in the current literature, significant insights can be drawn from studies on other substrates and inhibitors of β-mannosidases.

Conformational Analysis of Binding in Enzyme Active Sites

The binding of a glycosidic substrate, such as this compound, into the active site of a glycoside hydrolase is a highly specific process that often induces conformational changes in the substrate. For β-mannosidases, which typically operate via a retaining double-displacement mechanism, the substrate is guided into a conformation that facilitates nucleophilic attack by a catalytic glutamate (B1630785) or aspartate residue.

Structural studies on β-mannosidases with various ligands have revealed that the mannopyranoside ring of the substrate is often distorted from its low-energy chair conformation (4C1) upon binding. Evidence from studies on the Michaelis complex of β-mannosidase Man2A suggests that the substrate is distorted to a 1S5 skew-boat conformation. nih.govrsc.org This pre-activation of the substrate is a common strategy employed by glycosidases to lower the activation energy of the subsequent hydrolysis reaction.

| State | Mannopyranoside Ring Conformation | Key Interactions | Significance |

|---|---|---|---|

| Unbound (in solution) | 4C1 (Chair) | - | Lowest energy conformation of the sugar ring. |

| Enzyme-Bound (Michaelis Complex) | Distorted towards 1S5 (Skew-Boat) | Hydrogen bonding with catalytic residues; Hydrophobic interactions of the indoxyl moiety. | Pre-activates the substrate for catalysis by destabilizing the ground state. |

Investigation of Transition States in Glycoside Hydrolysis

The hydrolysis of the glycosidic bond in this compound by β-mannosidase proceeds through a highly unstable transition state. Understanding the structure of this transition state is fundamental to comprehending the catalytic power of the enzyme. For retaining β-mannosidases, the catalytic mechanism involves two steps, each with its own transition state. The first step, glycosylation, involves the formation of a covalent glycosyl-enzyme intermediate, and the second step, deglycosylation, involves the hydrolysis of this intermediate.

Both transition states are thought to possess significant oxocarbenium ion character at the anomeric carbon. Structural and biochemical evidence from studies on β-mannosidases strongly suggests that the transition state adopts a boat-like conformation, specifically a B2,5 boat. researchgate.net This conformation allows for optimal orbital alignment for the delocalization of the developing positive charge of the oxocarbenium ion.

| Characteristic | Description | Supporting Evidence |

|---|---|---|

| Geometry | B2,5 (Boat) conformation of the mannopyranoside ring. | Structural studies with transition state analog inhibitors (e.g., mannoimidazole). researchgate.net |

| Electronic Nature | Significant oxocarbenium ion character at the anomeric carbon (C1). | Inference from the general mechanism of retaining glycosidases and studies on other substrates. |

| Stabilization | Stabilized by electrostatic interactions with the catalytic nucleophile and other active site residues. | Inference from the structure of β-mannosidase active sites. |

Applications in Advanced Biochemical and Molecular Research Methodologies

Enzyme Activity Assays and Screening Methodologies

6-Chloro-3-indoxyl-beta-D-mannopyranoside functions as a chromogenic substrate for the enzyme β-mannosidase. The fundamental principle behind its use in enzyme assays lies in the enzymatic cleavage of the glycosidic bond linking the mannose sugar to the 6-chloro-3-indoxyl moiety. nih.govdcfinechemicals.com Upon hydrolysis by β-mannosidase, a colorless and soluble substrate is converted into an unstable indoxyl intermediate. nih.gov This intermediate undergoes rapid oxidation in the presence of atmospheric oxygen, leading to dimerization and the formation of a water-insoluble, colored precipitate. nih.govnih.gov

The halogen substitution on the indoxyl core is a critical determinant of the final color of the precipitate. nih.gov For 6-chloro-3-indoxyl derivatives, this precipitate is typically a salmon or rose color. biosynth.com This visible color change provides a direct and qualitative indication of β-mannosidase activity. dcfinechemicals.com For quantitative measurements, the insoluble nature of the indigo (B80030) dye produced presents challenges, often requiring solubilization steps for spectrophotometric analysis. nih.gov

The primary application of such substrates is in screening for enzymatic activity, for instance, in identifying microorganisms that produce β-mannosidase or in screening libraries of potential enzyme inhibitors. nih.govscbt.com The formation of a colored product allows for straightforward visual inspection in various formats, including on agar (B569324) plates or in microtiter plates. nih.gov

| Compound Name | Enzyme Specificity | Color of Precipitate |

|---|---|---|

| This compound | β-Mannosidase | Salmon/Rose (inferred) |

| 6-Chloro-3-indoxyl-alpha-D-mannopyranoside | α-Mannosidase | Salmon glpbio.comimmunomart.com |

| 6-Chloro-3-indoxyl-beta-D-galactopyranoside (Salmon-Gal) | β-Galactosidase | Salmon/Rose biosynth.com |

| 5-Bromo-4-chloro-3-indoxyl-beta-D-galactopyranoside (X-Gal) | β-Galactosidase | Blue nih.gov |

| 5-Bromo-6-chloro-3-indoxyl-beta-D-galactopyranoside (Magenta-Gal) | β-Galactosidase | Red/Magenta gbiosciences.com |

Localization Studies of Glycosidase Activity in Biological Systems (Non-Histochemical)

The production of an insoluble, colored precipitate makes indoxyl-based substrates, in principle, suitable for localizing enzyme activity within biological systems. nih.gov When the substrate is introduced to cells or tissue preparations, the enzymatic activity would result in the deposition of the dye at the site of the enzyme. This is a foundational concept in histochemistry. nih.gov

While this technique is well-established for localizing enzyme activity in fixed tissues (histochemistry), its application in non-histochemical localization studies, such as in living cells or for in-situ hybridization, is also conceivable. The precipitate, being insoluble, is contained at the location of its formation, providing spatial information about the enzyme's presence and activity. bicellscientific.com However, there are no specific research findings available that document the use of this compound for such non-histochemical localization studies of β-mannosidase activity.

Applications in Genetic Engineering and Molecular Cloning Research

In the field of molecular biology, chromogenic substrates are vital tools for reporter gene assays. bicellscientific.com The most classic example is the use of 5-bromo-4-chloro-3-indoxyl-β-D-galactopyranoside (X-Gal) with the lacZ gene, which codes for β-galactosidase, in blue-white screening. nih.gov This allows for the visual identification of bacterial colonies that have been successfully transformed with a plasmid containing the lacZ gene.

By analogy, this compound could be employed in a similar manner if β-mannosidase were used as a reporter enzyme. A gene encoding for β-mannosidase could be incorporated into a vector, and its expression in a host organism could be detected by plating on a medium containing the substrate. Colonies expressing active β-mannosidase would develop a salmon color, distinguishing them from non-expressing colonies. The use of a substrate that produces a different color, such as salmon-pink, can be advantageous in dual-reporter systems or when working with organisms that have endogenous pigments that might obscure the blue color of X-Gal assays. biosynth.com The related compound, 6-Chloro-3-indoxyl-beta-D-galactopyranoside (Salmon-Gal), is used as such an alternative to X-Gal for the detection of β-galactosidase activity in bacterial colonies. biosynth.com

Research into Novel Analytical and Diagnostic Methodologies (Excluding Clinical Human Trials)

The development of novel analytical and diagnostic tools often leverages the specificity of enzyme-substrate reactions. Chromogenic substrates are particularly useful for creating simple, visual tests for the presence of specific enzymes, which can in turn indicate the presence of particular microorganisms or pathological conditions. researchgate.net The detection of exo-β-mannosidases in complex biological samples remains a challenge, necessitating new methods. nih.gov

A patent application mentioning the alpha-anomer of the target compound, 6-Chloro-3-indoxyl-alpha-D-mannopyranoside, describes its use in a microfluidic paper chip designed for the detection of microorganisms. glpbio.comimmunomart.com This suggests a potential application for this compound in similar paper-based analytical devices. Such devices could be developed for the rapid detection of bacteria or fungi that express β-mannosidase, with the enzymatic reaction producing a visible colored spot on the paper substrate. This approach is attractive for point-of-care or field-based diagnostics due to its low cost and ease of use.

Microfluidic and High-Throughput Screening Platforms Utilizing Chromogenic Substrates

Microfluidic and high-throughput screening (HTS) platforms have revolutionized biochemical research by allowing for the rapid analysis of thousands of samples. nih.gov Chromogenic substrates are adaptable to some of these formats. For instance, in colony-based screens, as described in the genetic engineering section, thousands of colonies can be screened simultaneously on large agar plates containing the substrate.

For liquid-based HTS in microtiter plates, the formation of an insoluble precipitate can be problematic as it can interfere with optical measurements and is not amenable to homogenous assays. nih.gov However, for certain applications, the formation of a precipitate can be the desired outcome. In droplet-based microfluidics, which encapsulates reactions in tiny aqueous droplets, the containment of an insoluble product could be advantageous. It would prevent the diffusion of the signal between droplets, which is a known issue with many soluble fluorogenic dyes. nih.govresearchgate.net While fluorogenic substrates are more commonly used in droplet-based microfluidics due to their high sensitivity, the development of novel chromogenic substrates that are well-retained within droplets is an active area of research. nih.govresearchgate.net The use of 6-Chloro-3-indoxyl-alpha-D-mannopyranoside in a microfluidic paper chip highlights the potential of its beta-anomer for integration into such advanced platforms. glpbio.comimmunomart.com

Structure Activity Relationship Sar Studies of Indoxyl Glycosides

Impact of the Indoxyl Moiety Substitutions on Chromogenesis and Specificity

Substitutions on the indoxyl moiety have a profound effect on the chromogenic properties and specificity of the substrate. The nature and position of these substituents can alter the electronic properties of the indoxyl molecule, which in turn influences the color and insolubility of the indigo (B80030) dye formed upon enzymatic cleavage and subsequent oxidation.

Halogenation of the indoxyl ring is a key strategy for modulating the properties of the resulting indigoid dye. The identity and position of the halogen atom(s) can significantly impact the color of the dye. For instance, the enzymatic cleavage of 6-chloro-3-indoxyl-β-D-galactopyranoside results in a salmon or rose-colored precipitate. biosynth.com Similarly, its α-D-mannopyranoside counterpart also produces a salmon-colored precipitate upon cleavage by α-mannosidase. glpbio.comimmunomart.comimmunomart.commoleculardepot.com In contrast, the enzymatic hydrolysis of 6-chloro-3-indoxyl-β-D-glucopyranoside yields a red precipitate. biosynth.com This is consistent with observations that 6-chloro indigo itself displays a red coloration. researchgate.net

Theoretical studies using density functional theory (DFT) have suggested that substituting a hydrogen atom with chlorine on the indigo molecule has a negligible effect on the absorbed and emitted energies in a vacuum. nih.govresearchgate.net However, the experimentally observed color changes in solution and solid state highlight the complex interplay of factors, including solvent effects and intermolecular interactions, in determining the final color of the dye. The position of the halogen also plays a critical role; for example, different halogenation patterns can lead to a range of colors from blue to purple.

The nature of the halogen substituent also influences the physical properties of the dye. For example, brominated indigos are also known to produce distinct colors, with 6-bromo indigo appearing blue. researchgate.net The choice of halogen can therefore be tailored to specific applications where a particular color is desired for detection.

Below is a table summarizing the observed colors of precipitates from various 6-chloro-3-indoxyl glycosides.

| Compound | Enzyme | Precipitate Color |

| 6-Chloro-3-indoxyl-α-D-mannopyranoside | α-Mannosidase | Salmon glpbio.comimmunomart.comimmunomart.commoleculardepot.com |

| 6-Chloro-3-indoxyl-β-D-galactopyranoside | β-Galactosidase | Salmon or Rose biosynth.com |

| 6-Chloro-3-indoxyl-β-D-glucopyranoside | β-Glucosidase | Red biosynth.com |

Role of the Glycosidic Linkage in Enzyme Recognition and Hydrolysis

The glycosidic linkage, the bond connecting the sugar moiety to the indoxyl aglycone, is the site of enzymatic action and is thus central to the function of these chromogenic substrates. nih.gov Glycoside hydrolases are a diverse class of enzymes that catalyze the cleavage of these bonds. nih.gov The stereochemistry of the glycosidic bond (α or β) is a primary determinant of enzyme specificity. For an enzyme to hydrolyze the substrate, it must be able to recognize and bind to the specific anomeric configuration of the glycosidic linkage.

The hydrolysis of the glycosidic bond is a critical step that releases the 3-hydroxyindole (indoxyl) derivative. This released indoxyl then undergoes oxidative dimerization to form the insoluble indigo dye. The efficiency of this hydrolysis is dependent on the precise fit of the substrate within the enzyme's active site. Factors such as the length and flexibility of the glycosidic bond can influence the rate of enzymatic cleavage.

Influence of the Sugar Moiety on Substrate Specificity

The sugar moiety of an indoxyl glycoside is the primary determinant of its specificity for a particular glycosidase. Different enzymes have evolved to recognize specific carbohydrate structures. Therefore, a substrate like 6-Chloro-3-indoxyl-beta-D-mannopyranoside is designed to be a specific substrate for β-D-mannosidases.

The specificity is highly refined; for example, an enzyme that recognizes a β-D-mannopyranoside will typically not hydrolyze a β-D-glucopyranoside or a β-D-galactopyranoside, and vice versa. This high degree of specificity allows for the selective detection of different enzyme activities in a complex biological sample.

Computational and Theoretical Approaches to SAR

Computational and theoretical methods are increasingly valuable tools for understanding the structure-activity relationships of indoxyl glycosides and for the rational design of new substrates. researchgate.net Techniques such as molecular docking and in silico mutagenesis can provide insights into the binding modes of these substrates within the active sites of their target enzymes.

Molecular docking simulations can predict how a substrate like this compound fits into the active site of a β-mannosidase. researchgate.net These models can reveal key amino acid residues that interact with the sugar moiety and the aglycone, helping to explain the basis of substrate specificity. For instance, docking studies can elucidate the hydrogen bonding network between the mannose hydroxyl groups and the enzyme, as well as the positioning of the glycosidic bond relative to the catalytic residues.

Furthermore, computational studies can be used to predict the electronic properties of different substituted indoxyls and how these properties relate to the color of the resulting indigo dye. aip.org By calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, it is possible to estimate the absorption maxima of the dyes and thus predict their color. These computational approaches, in concert with experimental data, provide a powerful platform for the detailed investigation of SAR in indoxyl glycosides and for the development of novel chromogenic substrates with tailored properties. researchgate.net

Future Directions and Emerging Research Avenues for 6 Chloro 3 Indoxyl Beta D Mannopyranoside

Development of Novel Indoxyl Glycoside Derivatives with Enhanced Properties

A significant area of future research lies in the rational design and synthesis of new indoxyl glycoside derivatives to improve upon the characteristics of the parent compound. The properties of the final indigoid dye, such as color, solubility, and formation yield, are highly dependent on the substituents attached to the indoxyl core. mdpi.com Research has shown that modifying the indoxyl moiety can dramatically alter the yield of the resulting dye. For instance, while an unsubstituted indoxyl-glucoside yields only 17% of the indigo (B80030) dye, the introduction of halogen atoms, such as in a 4-chloro-5-bromo derivative, can increase the yield to 74%. mdpi.com

This principle guides the future development of derivatives of 6-Chloro-3-indoxyl-beta-D-mannopyranoside. By introducing different substituents—such as additional halogens (bromo, iodo), nitro groups, or alkyl chains—at various positions on the indole (B1671886) ring, researchers can fine-tune the substrate's properties. google.com The goals of these modifications include enhancing the molar absorptivity for a more intense color, altering the hue of the precipitate (e.g., from salmon to purple or green), and improving the solubility of the substrate in aqueous buffers while ensuring the insolubility of the resulting dye for better localization in assays. google.comgbiosciences.com

Table 1: Impact of Indoxyl Substitution on Indigoid Dye Yield

| Indoxyl Glycoside Derivative | Substituents | Indigoid Yield | Reference |

|---|---|---|---|

| Indoxyl-glucoside (Unsubstituted) | None | 17% | mdpi.com |

| 4-Chloro-5-bromo-indoxyl-glucoside | 4-Cl, 5-Br | 74% | mdpi.com |

| 5-Propargyloxy-indoxyl-glucoside | 5-Propargyloxy | <5% | mdpi.com |

| 4-Bromo-5-propargyloxy-indoxyl-glucoside | 4-Br, 5-Propargyloxy | 56% | mdpi.com |

| 4,6-Dibromo-5-propargyloxy-indoxyl-glucoside | 4,6-DiBr, 5-Propargyloxy | ~100% | mdpi.com |

Integration into Advanced Biotechnological Processes

Indoxyl glycosides are versatile tools for monitoring enzyme activity in applications ranging from histochemistry to molecular biology. nih.govnih.gov Building on this, a key future direction is the integration of this compound and its enhanced derivatives into more sophisticated biotechnological platforms. This includes their use in high-throughput screening (HTS) assays for discovering new enzyme inhibitors or identifying microorganisms that express specific mannosidases.

A promising application is in the development of novel diagnostic tools, such as microfluidic paper-based analytical devices (μPADs), for the rapid detection of pathogens. immunomart.com By immobilizing the substrate on a paper chip, the presence of α-mannosidase-producing microorganisms in a sample can be detected through the appearance of the salmon-colored precipitate, offering a low-cost and portable detection method. immunomart.com Furthermore, its analogs like 6-Chloro-3-indoxyl-beta-D-galactopyranoside (Salmon-Gal) are already used as alternatives to X-Gal for the colorimetric detection of β-galactosidase activity in bacterial colonies, indicating a clear path for similar applications. biosynth.com

Exploration of New Enzymatic Targets and Applications

While this compound is a known substrate for α-mannosidase, there is significant potential to explore its utility against a broader range of enzymatic targets. immunomart.commoleculardepot.com Future research can focus on screening this substrate against newly discovered glycoside hydrolases or engineered enzyme variants to identify novel activities. This could expand its application beyond microbiology and into fields like glycobiology research or industrial enzyme prospecting.

Moreover, indoxyl-based substrates can be used for the specific activity staining of enzymes following non-denaturing protein gel electrophoresis. google.com This allows for the precise identification and characterization of glycosidases from complex protein mixtures. By employing this compound in such assays, researchers could identify and characterize novel mannosidases from various biological sources. There is also potential for its use in dual-reporter systems. For example, Salmon-Gal can be used with 5-bromo-4-chloro-3-indolyl-beta-D-glucoside (X-Glc) to simultaneously detect two different enzymatic activities in the same medium, a strategy that could be adapted for mannosidase detection. biosynth.com

Advancements in Synthetic Efficiency and Yields

A major challenge in the widespread use of indoxyl glycosides has been their synthesis, which is often hampered by low yields, side reactions, and the low reactivity of the indoxyl hydroxyl group. nih.gov Traditional synthetic methods often result in poor outcomes, particularly for glucose-type structures. nih.gov Therefore, a critical avenue of future research is the development of more efficient, scalable, and cost-effective synthetic routes.

Table 2: Comparison of Synthetic Approaches for Indoxyl Glycosides

| Synthetic Method | Key Features | Advantages | Challenges | Reference |

|---|---|---|---|---|

| Traditional Synthesis | Direct glycosylation of the indoxyl hydroxyl function. | Conceptually straightforward. | Low reactivity of indoxyl, numerous side reactions, poor yields. | nih.gov |

| Indoxylic Acid Ester Method | Uses indoxylic acid allyl esters as acceptors, blocking the reactive C2 position. | Suppresses side reactions, high yields, scalable, uses cheap starting materials. | Multi-step process requiring careful control of reaction conditions. | nih.gov |

| 1-Acetyl Indoline-3-one Intermediate Method | Uses 1-acetyl indoline-3-ketone derivatives as intermediates for glycosylation. | Provides a novel route to prepare various indoxyl-based glycosides. | Details on yield and scalability require further investigation. | google.com |

Q & A

Q. Basic Research Focus

- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) to separate indoxyl derivatives; ESI-MS for molecular ion confirmation (e.g., m/z 387.1 [M-H]⁻) .

- NMR spectroscopy : - and -NMR to confirm glycosidic linkage (e.g., β-mannoside anomeric carbon at ~105 ppm) .

Advanced Consideration : For complex biological matrices (e.g., cell lysates), coupling HPLC with fluorescence detection (ex/em = 360/460 nm) enhances sensitivity .

How does the chloro-substitution at C6 of the indoxyl moiety influence substrate stability and enzymatic kinetics?

Advanced Research Focus

The chloro group:

- Enhances stability : Reduces non-enzymatic hydrolysis compared to hydroxylated analogs .

- Modulates enzyme affinity : Steric and electronic effects may alter binding pocket interactions. Computational docking (e.g., AutoDock Vina) can predict binding energies relative to non-chlorinated substrates .

- Data contradiction example : Some β-mannosidases show reduced with chloro-substituted substrates, possibly due to hindered active-site access. Validate with mutagenesis studies .

What are the best practices for optimizing assay conditions when using 6-Chloro-3-indoxyl-β-D-mannopyranoside in high-throughput screening?

Q. Advanced Research Focus

- Buffer optimization : Use pH 4.5–5.5 (acetate buffer) for fungal β-mannosidases vs. pH 6.0–7.0 (phosphate buffer) for mammalian enzymes .

- Temperature control : Pre-incubate substrates at 37°C to minimize aggregation .

- Interference mitigation : Add antioxidants (e.g., ascorbic acid) to prevent indoxyl oxidation artifacts .

How can researchers resolve discrepancies in crystallographic data for mannopyranoside derivatives?

Q. Advanced Research Focus

- XRD validation : Compare experimental XRD patterns (e.g., 2θ = 10°–30° for crystalline derivatives) with simulated data from single-crystal structures .

- Dynamic vs. static disorder : Use Rietveld refinement to distinguish between true polymorphism and measurement artifacts .

What strategies are recommended for synthesizing deuterated or isotopically labeled analogs of this compound for metabolic tracing?

Q. Advanced Research Focus

- Deuterium incorporation : Use in glycosylation steps or catalytic deuteration of the indoxyl ring .

- Stable isotope labeling : Introduce -glucose during enzymatic synthesis of the mannopyranoside backbone .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.